molecular formula C21H20N4 B2694812 2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-16-1

2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2694812
CAS RN: 890638-16-1
M. Wt: 328.419
InChI Key: VVZNUWXJECAIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 4-(3-pentylamino)-DMMPP or 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)pyrimidine, belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Pharmacological Potential and Synthetic Approaches

2,5-Dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its analogues have garnered interest in various pharmacological and chemical synthesis research areas due to their unique structural features and potential biological activities. Here, I present findings from scientific research that explore different applications and synthetic methodologies related to this compound and its derivatives.

Phosphodiesterase Inhibition and Antihypertensive Activity : Some derivatives, specifically in the pyrazolo[3,4-d]pyrimidone series, have been identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase, showing promise in enzymatic and cellular activity assays as well as demonstrating oral antihypertensive activity in vivo. Notably, modifications at the 5-position and the introduction of a n-propoxy group at the 2-position of the phenyl ring were crucial for activity, highlighting the importance of structural specificity for biological efficacy (Dumaitre & Dodic, 1996).

Synthetic Approaches and Chemical Reactivity : Research on pyrazolo[1,5-a]pyrimidines has led to various synthetic methodologies aimed at exploring their chemical reactivity and potential as ligands for biological receptors. For instance, the reactivity of certain derivatives under specific conditions has facilitated the synthesis of novel compounds with potential activity as benzodiazepine receptor ligands. Such studies underscore the versatility and reactivity of these compounds, paving the way for the synthesis of pharmacologically relevant derivatives (Bruni et al., 1994).

Ultrasound-Assisted Synthesis : Innovations in synthetic chemistry have included the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing an efficient approach to obtaining these compounds. This method emphasizes the role of ultrasound in enhancing reaction rates and selectivity, contributing to greener and more efficient synthetic protocols (Kaping et al., 2020).

Antitumor and Antimicrobial Activities : The exploration of enaminones as building blocks for synthesizing substituted pyrazoles, including pyrazolo[1,5-a]pyrimidine derivatives, has demonstrated their potential in exhibiting antitumor and antimicrobial activities. Such findings reveal the therapeutic potential of these compounds, underscoring the importance of structural diversification in drug discovery (Riyadh, 2011).

Nonsteroidal Antiinflammatory Applications : Research into pyrazolo[1,5-a]pyrimidines has also revealed compounds with significant antiinflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal antiinflammatory drugs (NSAIDs). This highlights the potential of these compounds in developing safer antiinflammatory medications (Auzzi et al., 1983).

properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNUWXJECAIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.